molecular formula C25H21N B14717026 4-(1,1,2-Triphenylethyl)pyridine CAS No. 6634-62-4

4-(1,1,2-Triphenylethyl)pyridine

Cat. No.: B14717026
CAS No.: 6634-62-4
M. Wt: 335.4 g/mol
InChI Key: XEZZFMAPPHMONW-UHFFFAOYSA-N
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Description

4-(1,1,2-Triphenylethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,1,2-triphenylethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2-Triphenylethyl)pyridine typically involves the condensation of pyridine with a triphenylethyl precursor. One common method is the reaction of pyridine with 1,1,2-triphenylethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a Grignard reagent, where 1,1,2-triphenylethylmagnesium bromide reacts with pyridine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2-Triphenylethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,1,2-Triphenylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cell membrane receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

    4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4-position.

    4-Benzylpyridine: A pyridine derivative with a benzyl group at the 4-position.

Comparison: 4-(1,1,2-Triphenylethyl)pyridine is unique due to the presence of the bulky 1,1,2-triphenylethyl group, which imparts distinct steric and electronic properties compared to simpler pyridine derivatives. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

CAS No.

6634-62-4

Molecular Formula

C25H21N

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,1,2-triphenylethyl)pyridine

InChI

InChI=1S/C25H21N/c1-4-10-21(11-5-1)20-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-26-19-17-24/h1-19H,20H2

InChI Key

XEZZFMAPPHMONW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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